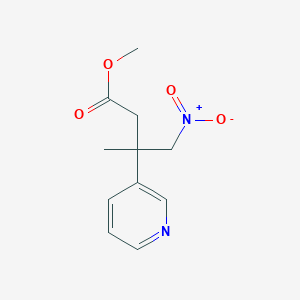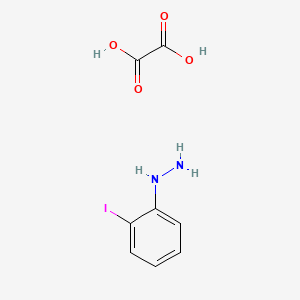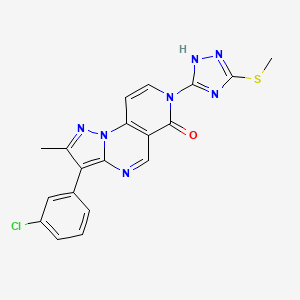![molecular formula C27H23N B12631178 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline CAS No. 919789-95-0](/img/structure/B12631178.png)
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a central diphenylethenyl group flanked by a methylphenyl and an aniline group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyldiphenylamine: This compound has a similar structure but lacks the diphenylethenyl group.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]: This compound has a cyclohexylidene group instead of the diphenylethenyl group.
Uniqueness
4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylethenyl group with a methylphenyl and aniline group makes it a versatile compound for various research applications.
Properties
CAS No. |
919789-95-0 |
|---|---|
Molecular Formula |
C27H23N |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-1,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C27H23N/c1-20-12-14-23(15-13-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)24-16-18-25(28)19-17-24/h2-19H,28H2,1H3 |
InChI Key |
XDBLDTRKCBRHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)


![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)

![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)

